Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, propyl ester Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, propyl ester
Brand Name: Vulcanchem
CAS No.: 83395-30-6
VCID: VC17106559
InChI: InChI=1S/C14H17N5O4/c1-2-8-22-13(20)17-12-15-10(18-6-4-3-5-7-18)9-11-16-14(21)23-19(11)12/h3-4,9H,2,5-8H2,1H3,(H,15,17,20)
SMILES:
Molecular Formula: C14H17N5O4
Molecular Weight: 319.32 g/mol

Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, propyl ester

CAS No.: 83395-30-6

Cat. No.: VC17106559

Molecular Formula: C14H17N5O4

Molecular Weight: 319.32 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, propyl ester - 83395-30-6

Specification

CAS No. 83395-30-6
Molecular Formula C14H17N5O4
Molecular Weight 319.32 g/mol
IUPAC Name propyl N-[7-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-[1,2,4]oxadiazolo[2,3-c]pyrimidin-5-yl]carbamate
Standard InChI InChI=1S/C14H17N5O4/c1-2-8-22-13(20)17-12-15-10(18-6-4-3-5-7-18)9-11-16-14(21)23-19(11)12/h3-4,9H,2,5-8H2,1H3,(H,15,17,20)
Standard InChI Key XIYGRWCMWJGFRF-UHFFFAOYSA-N
Canonical SMILES CCCOC(=O)NC1=NC(=CC2=NC(=O)ON21)N3CCC=CC3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, propyl N-[7-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-[1, oxadiazolo[2,3-c]pyrimidin-5-yl]carbamate, delineates three key structural domains:

  • Carbamate Ester Moiety: The propyl carbamate group (-OC(=O)NHR) arises from the condensation of carbamic acid with propanol. Carbamates are renowned for their hydrolytic stability compared to esters, owing to resonance stabilization between the carbonyl and amine groups .

  • Oxadiazolo-Pyrimidinone Core: The fused oxadiazolo[2,3-c]pyrimidin-2-one system combines a pyrimidinone ring (a uracil analog) with an oxadiazole, a heterocycle associated with diverse bioactivities, including antimicrobial and anti-inflammatory effects.

  • Dihydropyridine Substituent: The 3,6-dihydro-2H-pyridinyl group introduces partial unsaturation, potentially influencing conformational flexibility and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.83395-30-6
Molecular FormulaC₁₄H₁₇N₅O₄
Molecular Weight319.32 g/mol
IUPAC NamePropyl N-[7-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-[1, oxadiazolo[2,3-c]pyrimidin-5-yl]carbamate
Canonical SMILESCCCOC(=O)NC₁=NC(=CC₂=NC(=O)ON₂₁)N₃CCC=CC₃

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol, as inferred from analogous carbamate derivatives :

  • Heterocyclic Core Formation: Construction of the oxadiazolo-pyrimidinone scaffold may involve cyclocondensation of amidoximes with pyrimidine precursors. For example, reacting 5-aminopyrimidin-2-one with an amidoxime derivative under acidic conditions could yield the fused oxadiazole ring.

  • Dihydropyridine Incorporation: Introducing the 3,6-dihydro-2H-pyridinyl group might employ nucleophilic aromatic substitution or transition-metal-catalyzed coupling at the pyrimidine’s 7-position.

  • Carbamate Esterification: The final step likely involves treating the primary amine on the pyrimidine with propyl chloroformate (ClCOOPr) in the presence of a base like triethylamine to form the carbamate linkage .

Analytical Characterization

Structural confirmation relies on spectroscopic and spectrometric techniques:

  • NMR Spectroscopy: ¹H NMR would reveal signals for the propyl chain (δ 0.9–1.7 ppm), dihydropyridine protons (δ 2.4–3.2 ppm), and oxadiazole/pyrimidinone aromatic protons (δ 7.5–8.5 ppm).

  • Mass Spectrometry: High-resolution MS would show a molecular ion peak at m/z 319.32, with fragmentation patterns indicative of carbamate cleavage and heterocyclic ring decomposition.

CompoundStructureTherapeutic UseKey Feature
CenobamateTetrazole-carbamateAntiepilepticVoltage-gated sodium channel modulation
RivastigminePhenyl ethyl carbamateAlzheimer’s diseaseAcetylcholinesterase inhibition
Target CompoundOxadiazolo-pyrimidinone-carbamateUndeterminedHybrid heterocyclic scaffold

Research Gaps and Future Directions

Unaddressed Questions

  • Synthetic Optimization: Current protocols for analogous compounds suffer from low yields (e.g., <40% in oxadiazole formation). Green chemistry approaches, such as microwave-assisted synthesis, could improve efficiency.

  • ADMET Profiling: No data exist on this compound’s absorption, distribution, metabolism, excretion, or toxicity. In silico predictions (e.g., SwissADME) could prioritize in vitro assays.

  • Target Identification: High-throughput screening against kinase or protease libraries may reveal lead therapeutic applications.

Strategic Recommendations

  • Fragment-Based Drug Design: Deconstructing the molecule into its oxadiazole, pyrimidinone, and carbamate components could identify pharmacophoric elements for optimization.

  • Hybrid Molecule Development: Merging this carbamate with established pharmacophores (e.g., fluoroquinolones for antimicrobial activity) may enhance potency.

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